1-Deoxygalactonojirimycin, also known as 1-deoxygalactonojirimycin, is an iminosugar that acts as a potent inhibitor of α-galactosidase A (α-Gal A). [, , ] It is classified as a pharmacological chaperone, a small molecule that can bind to and stabilize specific misfolded mutant proteins, facilitating their proper folding and trafficking to their target location. [, , ] In scientific research, 1-Deoxygalactonojirimycin is primarily used for studying and potentially treating Fabry disease, a lysosomal storage disorder caused by mutations in the GLA gene that lead to α-Gal A deficiency. [, , , , , , ]
1-Deoxygalactonojirimycin is an iminosugar with a molecular formula of C6H13NO5. Its molecular structure resembles that of D-galactose, but with a nitrogen atom replacing the oxygen atom in the pyranose ring. [, , ] This structural similarity allows 1-Deoxygalactonojirimycin to bind to the active site of α-Gal A. [, ]
Computational studies using density functional theory (DFT) have been conducted to analyze the electronic, vibrational, and structural properties of 1-Deoxygalactonojirimycin. [] These studies provide insights into its molecular geometry, vibrational frequencies, dipole moment, polarizability, and first-order static hyperpolarizability, contributing to a comprehensive understanding of its molecular characteristics. []
1-Deoxygalactonojirimycin acts as a pharmacological chaperone by binding to and stabilizing specific misfolded mutant forms of α-Gal A within the endoplasmic reticulum. [, , , , , , , ] This binding facilitates the correct folding of the enzyme, allowing it to escape endoplasmic reticulum-associated degradation (ERAD) and traffic to the lysosomes, where it can perform its function. [, , , ]
The efficacy of 1-Deoxygalactonojirimycin is dependent on the specific mutation in the GLA gene. Only mutations that result in a misfolded but catalytically active enzyme are amenable to this chaperone therapy. [, , , , ]
1-Deoxygalactonojirimycin is a white, crystalline solid with a molecular weight of 179.17 g/mol. [, ] It is orally bioavailable and readily absorbed after administration. [, , ] Studies in healthy volunteers have shown that its pharmacokinetics are dose-proportional, with a relatively short half-life of 3-4 hours. [] It is primarily eliminated through renal excretion, with up to 67% of the dose excreted as unchanged drug in the urine. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5